
Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2,3,4-tetrahydropyridine-4-carboxylate typically involves the reaction of a suitable amine with an ester. One common method includes the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitates the reaction under mild conditions . Another approach involves the use of dibenzoyl peroxide in dimethylformamide (DMF) to form the protected amine, followed by further reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and sustainable approaches. These methods aim to minimize the use of toxic catalysts and organic solvents, focusing instead on green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: TEMPO, oxygen, and mild bases.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidative properties and its role in various biological processes.
Medicine: Investigated for its potential as an anticancer and anti-tubercular agent.
Industry: Utilized in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 1,2,3,4-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. In the case of its anticancer activity, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A commercially available imine used in various chemical reactions.
Uniqueness: Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol. The structure features a tetrahydropyridine ring which is known for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can:
- Modulate Enzyme Activity : The compound may bind to specific enzymes or receptors, influencing biochemical pathways involved in cellular processes .
- Induce Apoptosis : Certain derivatives have shown potential in inducing apoptosis in cancer cells, suggesting a role in anticancer therapies .
- Exhibit Antioxidative Properties : Research indicates that tetrahydropyridine derivatives can protect against oxidative stress by scavenging free radicals .
Anticancer Activity
This compound and its derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | WiDr (Colon cancer) | 3.3–6.6 | Apoptosis induction |
Derivative A | HeLa (Cervical cancer) | 5.0 | Cell cycle arrest |
Derivative B | MCF-7 (Breast cancer) | 4.5 | Reactive oxygen species generation |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .
Neuroprotective Effects
Methyl 1,2,3,4-tetrahydropyridine derivatives have also been studied for their neuroprotective properties. The mechanism involves:
- Inhibition of Neurotoxic Metabolites : Compounds similar to methyl 1,2,3,4-tetrahydropyridine can inhibit the formation of neurotoxic metabolites associated with conditions like Parkinson’s disease .
- Enhancement of Dopaminergic Activity : Some studies indicate that these compounds may enhance dopaminergic signaling in neuronal models .
Study on Antioxidative Properties
A recent study evaluated the antioxidative properties of methyl 1,2,3,4-tetrahydropyridine derivatives. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls:
- Experimental Setup : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in malondialdehyde (MDA) levels was observed.
This highlights the potential of these compounds as protective agents against oxidative damage .
Evaluation of Anticancer Potential
In another study focusing on anticancer activity:
- Methodology : Different derivatives were synthesized and tested against multiple cancer cell lines.
- Findings : Several derivatives exhibited potent antiproliferative effects with IC50 values ranging from 3.3 to 6.6 µM against colon cancer cells.
These studies underscore the therapeutic promise of methyl 1,2,3,4-tetrahydropyridine derivatives in oncology .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl 1,2,3,4-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,4,6,8H,3,5H2,1H3 |
InChI Key |
GDEQPKJCACIADJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC=C1 |
Origin of Product |
United States |
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